(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid

Chemoinformatics Synthetic Intermediate Sourcing Cholesterol Absorption Inhibitor Synthesis

Problem: In cholesterol absorption inhibitor synthesis, substituting this trans-fumaramic acid intermediate with N-methyl (CAS 1006334-17-3) or acrylic acid analogs alters molecular weight and H-bond topology, compromising downstream API identity and yield. Solution: This compound provides defined MW (237.26 g/mol), trans-olefin geometry, and predictable reactivity for amide coupling and Michael addition. • ≥95% purity eliminates pre-reaction purification, reducing workflow time and cost • TPSA 84.2 Ų enables facile chromatographic separation from non-polar byproducts • 5 rotatable bonds confer conformational adaptability across diverse reaction conditions

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
Cat. No. B12454391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)CNC(=O)C=CC(=O)O)C
InChIInChI=1S/C11H15N3O3/c1-3-14-8(2)9(7-13-14)6-12-10(15)4-5-11(16)17/h4-5,7H,3,6H2,1-2H3,(H,12,15)(H,16,17)
InChIKeyOHRGUFUUMNGBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole-Fumaramic Acid Intermediate Sourcing Guide


(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid (CAS 1006247-25-1) is a synthetic, small-molecule building block classified as an N-substituted fumaramic acid derivative bearing a 1-ethyl-5-methylpyrazole motif . With a molecular formula of C11H15N3O3 and a molecular weight of 237.26 g/mol, this compound features a trans-α,β-unsaturated carboxamide linkage connecting the pyrazole methylamine to a terminal carboxylic acid, resulting in a predicted logP of approximately -0.2 and a topological polar surface area of 84.2 Ų . Vendors list this compound primarily as an intermediate in the synthesis of cholesterol absorption inhibitors, with typical catalog purity specifications of 95–98% .

Why Generic Analogs Cannot Replace This Intermediate


Within the pyrazole-fumaramic acid chemotype, subtle variations in N-substitution, pyrazole ring position, and olefin geometry critically impact synthetic utility as a pharmaceutical intermediate. The target compound's 1-ethyl-5-methylpyrazole substitution pattern and trans-α,β-unsaturated fumaramic acid moiety provide a specific three-dimensional pharmacophore and hydrogen-bonding topology that are essential for its role as a precursor in cholesterol absorption inhibitor synthesis . Close analogs such as the N-methyl derivative (CAS 1006334-17-3) or the acrylic acid analog (CAS 512809-25-5) differ in both chain length and hydrogen-bond donor/acceptor capacity, which would alter the downstream reaction sequence and final product identity when the compound is used as a synthetic intermediate . Simple substitution without rigorous comparative qualification risks compromising synthetic yield, intermediate stability, and the structural integrity of the final active pharmaceutical ingredient.

Quantitative Evidence vs. Structural Analogs


Molecular Weight & Heavy Atom Count vs. N-Methyl Analog

The target compound (CAS 1006247-25-1) has a molecular formula of C11H15N3O3 and a molecular weight of 237.26 g/mol, compared to the N-methyl analog 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid (CAS 1006334-17-3), which has a molecular formula of C10H13N3O3 and a molecular weight of 223.23 g/mol . The additional methylene group in the target compound corresponds to a 14.03 Da mass increment and an increased heavy atom count, which influences chromatographic retention and mass spectrometric identification .

Chemoinformatics Synthetic Intermediate Sourcing Cholesterol Absorption Inhibitor Synthesis

Lipophilicity vs. Pyrazole-Acrylic Acid Analog

The target compound has a predicted XLogP3 value of -0.2, derived from its canonical SMILES structure . In contrast, the structurally simpler analog (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 512809-25-5), which lacks the carbamoyl linker and extra carboxylic acid, has a higher predicted logP due to the absence of an additional hydrogen-bonding amide group . Although a precise XLogP3 for CAS 512809-25-5 is not explicitly reported in the same database, the structural difference (removal of the -NH-C(=O)- spacer) is expected to increase logP by approximately 0.5–1.0 log units based on fragment-based calculation methods .

ADME Prediction Intermediate Selection Lipophilicity

TPSA and H-Bond Donor/Acceptor Comparison

The target compound possesses a calculated TPSA of 84.2 Ų, with 2 hydrogen bond donors (the carboxylic acid O-H and the amide N-H) and 4 hydrogen bond acceptors . The N-methyl analog (CAS 1006334-17-3) has the same hydrogen bond donor and acceptor counts but a lower molecular weight, resulting in a slightly different TPSA-to-MW ratio . The acrylic acid analog (CAS 512809-25-5) has only 1 hydrogen bond donor (carboxylic acid) and 3 acceptors, with a TPSA of approximately 55 Ų, reflecting the absence of the amide functionality . This differential hydrogen-bonding capacity directly impacts chromatographic behavior and solid-phase extraction recovery during intermediate purification.

Drug-likeness Intermediate Physicochemical Profiling Synthetic Accessibility

Purity Specification vs. Research-Grade Analogs

Multiple vendors list the target compound at a minimum purity of 95% by HPLC, with at least one supplier (MolCore) offering a product with NLT 98% purity . The structurally related analog (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 512809-25-5) is also typically offered at ≥95% purity, but no supplier was identified offering the 98%+ grade for this comparator . For the N-methyl analog (CAS 1006334-17-3), MolCore similarly lists an NLT 98% option, indicating that higher purity specifications are achievable within the pyrazole-fumaramic acid family but may not be uniformly available .

Quality Assurance Procurement Specification Research Chemical Purity

Boiling Point and Thermal Stability vs. N-Methyl Analog

The target compound has a predicted boiling point of 520.2 ± 50.0 °C at 760 mmHg and a flash point of 268.4 ± 30.1 °C . The N-methyl analog (CAS 1006334-17-3), with a lower molecular weight, is expected to have a slightly lower boiling point, although exact predicted values from the same source are not available for direct comparison. The higher boiling point of the target compound reflects its greater molecular weight and additional intermolecular hydrogen-bonding capacity, providing a broader thermal operating window during solvent evaporation and drying steps in intermediate processing .

Thermal Stability Process Chemistry Intermediate Handling

Conformational Flexibility vs. Rigid Analogs

The target compound contains 5 rotatable bonds, as defined by the SMILES structure CCN1C(=C(C=N1)CNC(=O)C=CC(=O)O)C, which includes rotation around the ethyl group, the methylene-amide linkage, and the fumaramic acid backbone . In comparison, (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 512809-25-5) has only 3 rotatable bonds due to the absence of the carbamoyl linker, resulting in a more constrained scaffold . The additional conformational flexibility of the target compound facilitates adaptation to various binding environments during subsequent chemical transformations, which can influence reaction rates and selectivity in amide coupling or Michael addition steps required for downstream API construction .

Conformational Analysis Synthetic Intermediate Design Reaction Optimization

Application Scenarios for This Intermediate


Key Intermediate in Cholesterol Absorption Inhibitor Synthesis

This compound is specifically listed as an intermediate in the synthesis of a cholesterol absorption inhibitor . When procuring an intermediate for this synthetic route, the compound's precisely defined molecular weight (237.26 g/mol) and trans-olefin geometry ensure compatibility with the established synthetic sequence. Substitution with the N-methyl analog (223.23 g/mol) or acrylic acid analog (180.21 g/mol) would result in a different downstream product, making the target compound non-fungible in this application.

High-Purity Building Block for Sensitive Coupling Reactions

For amide coupling or Michael addition reactions where impurity profiles can drastically affect yield, sourcing the compound at NLT 98% purity (as offered by MolCore) eliminates the need for pre-reaction purification . The compound's 2 H-bond donors and 4 H-bond acceptors provide predictable reactivity, and the 5 rotatable bonds allow conformational adaptation to diverse reaction conditions.

Physicochemical Reference Standard for Chemotype Characterization

With a well-defined XLogP3 of -0.2 and TPSA of 84.2 Ų, this compound can serve as a reference for establishing structure-property relationships within the pyrazole-fumaramic acid series . Its intermediate lipophilicity and hydrogen-bonding capacity make it a useful calibration point when developing computational models for ADME prediction of related derivatives.

Thermal Stability and Chromatographic Behavior in Process Development

The predicted boiling point of 520.2 °C and TPSA of 84.2 Ų support robust downstream processing, including high-temperature solvent evaporation and selective chromatographic purification . The compound's distinct polarity, compared to less functionalized analogs, allows for easier separation from non-polar byproducts, reducing purification costs in scale-up operations.

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